molecular formula C15H25NO2 B14412905 4-[2-(Dipropylamino)ethyl]-2-methoxyphenol CAS No. 82801-98-7

4-[2-(Dipropylamino)ethyl]-2-methoxyphenol

Cat. No.: B14412905
CAS No.: 82801-98-7
M. Wt: 251.36 g/mol
InChI Key: ZGNRMCDILCWDJY-UHFFFAOYSA-N
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Description

4-[2-(Dipropylamino)ethyl]-2-methoxyphenol is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dipropylamino group attached to an ethyl chain, further connected to a methoxyphenol moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Dipropylamino)ethyl]-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with 2-(dipropylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(Dipropylamino)ethyl]-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated phenols

Scientific Research Applications

4-[2-(Dipropylamino)ethyl]-2-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(Dipropylamino)ethyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The dipropylamino group can interact with neurotransmitter receptors, potentially modulating their activity. The phenolic group may also contribute to the compound’s antioxidant properties by scavenging free radicals and preventing oxidative damage.

Comparison with Similar Compounds

    4-[2-(Dipropylamino)ethyl]indoline-2,3-dione: Known for its use in the treatment of Parkinson’s disease.

    4-[2-(Dipropylamino)ethyl]-N-methoxyindol-2-one: Studied for its potential therapeutic effects.

Uniqueness: 4-[2-(Dipropylamino)ethyl]-2-methoxyphenol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

82801-98-7

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

4-[2-(dipropylamino)ethyl]-2-methoxyphenol

InChI

InChI=1S/C15H25NO2/c1-4-9-16(10-5-2)11-8-13-6-7-14(17)15(12-13)18-3/h6-7,12,17H,4-5,8-11H2,1-3H3

InChI Key

ZGNRMCDILCWDJY-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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